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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of GSK3368715,

a potent and reversible Type I protein arginine methyltransferase (PRMT) inhibitor. The data

presented herein summarizes key preclinical findings, including direct comparisons with and

combinations with PRMT5 inhibitors, offering valuable insights for researchers in oncology and

drug development.

Executive Summary
GSK3368715 has demonstrated significant anti-tumor activity in various preclinical cancer

models. As a Type I PRMT inhibitor, it effectively modulates arginine methylation on histone

and non-histone proteins, leading to cell cycle arrest and apoptosis in cancer cells. Notably, its

efficacy is significantly enhanced when used in combination with PRMT5 inhibitors, particularly

in tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a

detailed analysis of its in vivo performance, experimental methodologies, and the underlying

signaling pathways.

Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo efficacy of GSK3368715 as a monotherapy and in

combination with the PRMT5 inhibitor, GSK3326595.

Table 1: GSK3368715 Monotherapy in Xenograft Models
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Cancer Model Xenograft Type
Treatment and
Dosage

Key Findings

Diffuse Large B-Cell

Lymphoma (DLBCL)
Toledo 75 mg/kg, oral Tumor regression[1]

Pancreatic Cancer BxPC-3 150 mg/kg, oral
78% tumor growth

inhibition[1]

Pancreatic Cancer BxPC-3 300 mg/kg, oral
97% tumor growth

inhibition[1]

Clear Cell Renal

Carcinoma
ACHN 150 mg/kg, oral

98% tumor growth

inhibition[1]

Triple-Negative Breast

Cancer
MDA-MB-468 150 mg/kg, oral

85% tumor growth

inhibition[1]

Pancreatic

Adenocarcinoma

Patient-Derived

Xenograft (PDX)
300 mg/kg, oral

>90% tumor growth

inhibition in a subset

of animals[1]

Table 2: Comparative Efficacy of GSK3368715 and
PRMT5 Inhibitor (GSK3326595) Monotherapy

Cancer Model Xenograft Type
Treatment and
Dosage

Key Findings

Mantle Cell

Lymphoma
Z-138

GSK3326595, 100

mg/kg BID, oral

106.05% tumor

growth inhibition[1]

Mantle Cell

Lymphoma
REC-1 (p53 mutant)

GSK3326595, 100

mg/kg BID, oral

55% tumor growth

inhibition[1]

Acute Myeloid

Leukemia
MV-4-11

GSK3326595, 10

mg/kg BID,

intraperitoneal

39.3% tumor growth

inhibition[2]
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Table 3: Synergistic Anti-Tumor Activity of GSK3368715
and GSK3326595 Combination Therapy

Cancer Model Xenograft Type
Treatment and
Dosage

Key Findings

Pancreatic Cancer BxPC-3

GSK3368715 (75

mg/kg, oral) +

GSK3326595 (100

mg/kg, oral)

Greater tumor growth

inhibition than either

agent alone[3]

Diffuse Large B-Cell

Lymphoma (DLBCL)
Toledo

GSK3368715 +

GSK3326595

Greater tumor growth

inhibition than either

agent alone[3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GSK3368715 and the

experimental workflow for in vivo studies.
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Figure 1: Simplified signaling pathway of PRMT1 and PRMT5 inhibition leading to anti-tumor

effects.
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Figure 2: General experimental workflow for in vivo xenograft studies.

Experimental Protocols
Toledo DLBCL Xenograft Model

Cell Line: Toledo (human diffuse large B-cell lymphoma) cells are cultured under standard

conditions.

Animal Model: Female immunodeficient mice (e.g., NOD-SCID or equivalent) are used.

Implantation: 5 x 106 Toledo cells in 0.2 mL of a 1:1 mixture of media and Matrigel are

subcutaneously injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of

approximately 200 mm3. Mice are then randomized into treatment and control groups.

Drug Administration: GSK3368715 is administered orally (p.o.) once daily at the specified

doses. The vehicle control typically consists of 0.5% methylcellulose. For combination

studies, GSK3326595 is also administered orally.

Monitoring and Endpoints: Tumor volume and body weight are measured 2-3 times per

week. Tumor volume is calculated using the formula: (length x width2)/2. The study endpoint

is reached when tumors in the control group reach a predetermined size or after a specified

duration of treatment. Tumor growth inhibition is calculated as the percentage difference in

the mean tumor volume between treated and vehicle control groups.

BxPC-3 Pancreatic Cancer Xenograft Model
Cell Line: BxPC-3 (human pancreatic adenocarcinoma) cells are maintained in appropriate

culture medium.

Animal Model: Immunodeficient mice (e.g., athymic nude) are utilized.

Implantation: 5 x 106 BxPC-3 cells in a mixture of media and Matrigel are injected

subcutaneously into the right flank of each mouse.
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Tumor Growth and Randomization: When tumors reach an average volume of 150-200

mm3, mice are randomized into different treatment cohorts.

Drug Administration: Oral gavage is used for the daily administration of GSK3368715 and/or

GSK3326595 at the indicated dosages.

Monitoring and Endpoints: Tumor measurements and body weights are recorded regularly.

The primary endpoint is the final tumor volume at the end of the study, and tumor growth

inhibition is calculated relative to the vehicle-treated group.

Discussion and Conclusion
The preclinical in vivo data strongly support the anti-tumor activity of GSK3368715, particularly

in hematological and solid tumor models. The synergistic effect observed with the PRMT5

inhibitor GSK3326595 highlights a promising combination strategy, especially for cancers with

MTAP deletion, which results in endogenous PRMT5 inhibition[3][4]. This suggests that a dual-

inhibition approach targeting both Type I and Type II PRMTs could be a more effective

therapeutic strategy than targeting either enzyme alone.

It is important to note that a Phase 1 clinical trial (NCT03666988) of GSK3368715 in patients

with advanced solid tumors was terminated early due to a higher-than-expected incidence of

thromboembolic events and limited clinical efficacy at the doses tested, with stable disease

being the best response observed in 29% of patients[3]. These findings underscore the

importance of further research to optimize the therapeutic window and patient selection for

Type I PRMT inhibitors.

In conclusion, GSK3368715 demonstrates potent in vivo anti-tumor efficacy, and its

combination with PRMT5 inhibitors presents a compelling area for further investigation in

specific cancer contexts. The data presented in this guide provide a valuable resource for

researchers designing future preclinical and clinical studies involving PRMT inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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